molecular formula C18H12ClFN4OS B2976313 1-(3-chlorophenyl)-6-((3-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 922050-43-9

1-(3-chlorophenyl)-6-((3-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No. B2976313
CAS RN: 922050-43-9
M. Wt: 386.83
InChI Key: UOKVDSYQCQTNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-6-((3-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a chemical compound that has been subject to extensive research in recent years. This compound has shown great potential for use in scientific research applications due to its unique properties and mechanism of action. In

Scientific Research Applications

Anticancer Activity

Research has focused on fluoro-substituted compounds, similar in structure to the compound , for their anticancer properties. For example, compounds with fluoro substitution have been synthesized and tested against human cancer cell lines, showing anticancer activity at low concentrations compared to reference drugs (Hammam, El-Salam, Mohamed, & Hafez, 2005). This suggests the potential for compounds with specific structural features, like "1-(3-chlorophenyl)-6-((3-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol," to be explored further for anticancer applications.

Enzyme Inhibition for Alzheimer's Disease

Compounds with pyrazolo[3,4-d]pyrimidine core have been identified as potent and selective inhibitors of phosphodiesterase 9 (PDE9), offering a preclinical development path for Alzheimer's disease treatment (Wunder et al., 2005). The selective inhibition of human and murine PDE9 by these compounds, including their ability to penetrate cells and inhibit intracellular PDE9 activity, underscores the potential for therapeutic development.

Anti-inflammatory and Antinociceptive Activities

A series of thiazolo[3,2-a]pyrimidine derivatives, structurally related to the mentioned compound, have been designed and synthesized. These compounds have been evaluated for anti-inflammatory and antinociceptive activities, showing significant results compared to controls and indicating a promising avenue for the development of new therapeutic agents in pain and inflammation management (Alam et al., 2010).

Antimicrobial Properties

Linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one have been synthesized and evaluated for antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria and fungi. Some derivatives exhibited good inhibitory activity, suggesting the potential of these compounds for antimicrobial drug development (Reddy, Devi, Sunitha, & Nagaraj, 2010).

properties

IUPAC Name

1-(3-chlorophenyl)-6-[(3-fluorophenyl)methylsulfanyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4OS/c19-12-4-2-6-14(8-12)24-16-15(9-21-24)17(25)23-18(22-16)26-10-11-3-1-5-13(20)7-11/h1-9H,10H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKVDSYQCQTNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-6-((3-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

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